molecular formula C10H15NO2 B1423444 3-(5-Ethylfuran-2-yl)morpholine CAS No. 1270337-07-9

3-(5-Ethylfuran-2-yl)morpholine

Cat. No. B1423444
M. Wt: 181.23 g/mol
InChI Key: NUZROGSTBLQPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethylfuran-2-yl)morpholine (also referred to as 3-EFM) is an organic compound belonging to the morpholine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 165 °C and a molecular weight of 158.25 g/mol. 3-EFM is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It has been used as a reagent for the synthesis of several heterocyclic compounds, and as a building block for the synthesis of novel drugs. In addition, 3-EFM has also been used in various biochemical and physiological studies.

Scientific Research Applications

Novel Neurokinin-1 Receptor Antagonists

A study highlights the development of an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to emesis and depression. This antagonist demonstrates a high affinity and long central duration of action, with significant solubility in water, marking a promising avenue for clinical applications in treating emesis and depression-related conditions (Harrison et al., 2001).

Antimicrobial Activity

Another research focus is on the synthesis and biological evaluation of morpholine derivatives for antimicrobial properties. For instance, a specific compound was synthesized and tested for antibacterial, antioxidant, and anti-tuberculosis activities, showing remarkable effectiveness against TB with low minimum inhibitory concentration (MIC) values and superior antimicrobial activity. This underscores the potential of morpholine derivatives as promising candidates for developing new antimicrobial agents (Mamatha S.V et al., 2019).

Supramolecular Chemistry

Research on the structures of supramolecular inclusion complexes of morpholine derivatives with cyclodextrins via NMR spectroscopy reveals insights into the interactions and formation of these complexes. These findings are significant for the development of drug delivery systems and understanding the molecular basis of host-guest chemistry (Seilkhanov et al., 2015).

properties

IUPAC Name

3-(5-ethylfuran-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZROGSTBLQPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethylfuran-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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